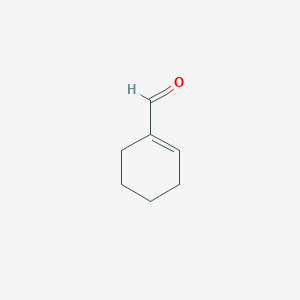

1-Cyclohexene-1-carboxaldehyde

説明

特性

IUPAC Name |

cyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANSOJSBHVENEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409257 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-88-7, 1321-16-0 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3-cyclohexene-1-carboxaldehyde, which is obtained from the Diels-Alder reaction of butadiene and acrolein . Another method includes the reduction of cyclohexanecarbonyl chloride using lithium tri-tert-butoxyaluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydroformylation of cyclohexene. This process involves the reaction of cyclohexene with carbon monoxide and hydrogen in the presence of a rhodium catalyst under high pressure and temperature conditions .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. The conjugated double bond may influence reaction pathways.

Mechanism :

- Oxidation of the aldehyde proceeds via nucleophilic attack on the carbonyl carbon, forming a geminal diol intermediate, which is further oxidized to the carboxylic acid .

- Epoxidation occurs via electrophilic addition to the double bond, forming an epoxide.

Reduction Reactions

The aldehyde and double bond are susceptible to reduction under varying conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, LiAlH₄ | 1-Cyclohexene-1-methanol | |

| Double Bond Hydrogenation | H₂/Pd-C | Cyclohexanecarboxaldehyde |

Notes :

- Selective reduction of the aldehyde to the alcohol is achieved using mild reducing agents like NaBH₄ .

- Catalytic hydrogenation saturates the double bond, yielding cyclohexanecarboxaldehyde .

Nucleophilic Additions

The α,β-unsaturated system allows both 1,2- and 1,4-additions.

Example :

Electrophilic Additions

The conjugated double bond reacts with electrophiles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂ (in CCl₄) | 1,2-Dibromocyclohexane-1-carbaldehyde | |

| Hydration | H₂SO₄/H₂O | 1-Hydroxycyclohexane-1-carbaldehyde |

Mechanism :

- Bromination proceeds via a cyclic bromonium ion intermediate, yielding vicinal dibromide.

Cyclization and Condensation Reactions

The compound participates in cycloadditions and heterocycle formation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Diels-Alder Reaction | Diene (e.g., 1,3-butadiene) | Bicyclic adducts | |

| Tricyclic Synthesis | Hydrazine derivatives | Pyrazoloindazolone derivatives |

Example :

- Reaction with hydrazine under mild conditions forms tricyclic pyrazoloindazolones via condensation and cyclization .

Polymerization and Self-Condensation

Aldehydes are prone to polymerization under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acid-Catalyzed Polymerization | H⁺ (e.g., H₂SO₄) | Oligomeric/polymeric aldehydes | |

| Base-Induced Condensation | NaOH | α,β-Unsaturated dimers |

Mechanism :

科学的研究の応用

1-Cyclohexene-1-carboxaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of benzopyrans and azomethine imines

Biology: It serves as a building block in the synthesis of biologically active compounds.

Medicine: It is utilized in the development of pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of 1-Cyclohexene-1-carboxaldehyde involves its reactivity as an α,β-unsaturated aldehyde. It can undergo nucleophilic addition reactions due to the presence of the electron-deficient carbonyl group. This reactivity allows it to form various adducts and intermediates, which can further participate in different chemical transformations .

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Cyclohexene-1-carboxaldehyde (Positional Isomer)

Structure : Double bond at the 3-position (CAS: 100-50-5).

Properties :

- Industrial applications include manufacturing and laboratory uses.

- Limited ecological toxicity data; safety protocols emphasize ventilation and avoiding environmental contamination . Analytical Methods: Quantified via spectrophotometry using Purpald® derivatization (detection limit: 2.5 × 10⁻⁵ mol·L⁻¹) .

Perillaldehyde (PAH)

Structure : (S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde.

Properties :

- Natural source: Perilla frutescens.

- Exhibits antifungal, antioxidant, and antitumor activities. Used in perfumery and food additives .

- Molecular weight: 150.22 g/mol.

β-Cyclocitral (2,6,6-Trimethyl Derivative)

Structure : 2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde.

Properties :

- Abundant in Nigella sativa (0.32%) and ginseng .

- High predictive accuracy (AUC = 1.0) as a biomarker.

4-(1-Methylethyl)-1-Cyclohexene-1-carboxaldehyde (Phellandral)

Structure : C₁₀H₁₆O, with an isopropyl group at the 4-position.

Properties :

Chloro Derivatives (e.g., 2-Chloro-3-(hydroxymethylene))

Structure : Substituents at 2- and 3-positions alter reactivity.

Properties :

Comparative Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 1-Cyclohexene-1-carboxaldehyde | None | C₇H₁₀O | 110.15 | 1192-88-7 |

| 3-Cyclohexene-1-carboxaldehyde | Double bond at 3-position | C₇H₁₀O | 110.15 | 100-50-5 |

| Perillaldehyde (PAH) | 4-(1-Methylethenyl) | C₁₀H₁₄O | 150.22 | 2111-75-3 |

| β-Cyclocitral | 2,6,6-Trimethyl | C₁₀H₁₆O | 152.23 | 432-25-7 |

| Phellandral | 4-Isopropyl | C₁₀H₁₆O | 152.23 | 21391-98-0 |

Research Findings and Key Insights

- Synthetic Reactivity: this compound exhibits higher reaction efficiency (77% yield) in domino reactions compared to sterically hindered analogs like β-cyclocitral (<10% yield) .

- Biological Significance: β-Cyclocitral’s role as a thymoquinone analog correlates with Nigella sativa’s medicinal properties .

- Analytical Advances : Spectrophotometric methods enable precise quantification of 3-cyclohexene derivatives in cosmetics .

生物活性

1-Cyclohexene-1-carboxaldehyde (also known as Δ1-Tetrahydrobenzaldehyde) is a compound with significant biological activity and applications in various fields, including pharmaceuticals and food science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 142.20 g/mol

- CAS Number : 1192-88-7

- Density : 0.966 g/mL at 25 °C

- Boiling Point : 61 °C at 10 mmHg

Antioxidant Properties

This compound has been studied for its antioxidant properties. It exhibits the ability to scavenge free radicals, which can prevent oxidative stress in biological systems. Research indicates that this compound can enhance the expression of enzymes that mitigate oxidative damage, particularly under low-nitrogen stress conditions in plants .

Antimicrobial Effects

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of specific bacteria and fungi, making it a candidate for natural preservatives in food products .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and reduce neuronal apoptosis, which could have implications for treating neurodegenerative diseases .

Study on Saffron Components

In a study evaluating the components of saffron, researchers identified this compound as a significant metabolite with potential health benefits. The study highlighted its role in enhancing the antioxidant capacity of saffron extracts, contributing to their therapeutic effects .

Metabolomic Analysis in Food Freshness

A metabolomic approach used to evaluate egg product freshness identified this compound as a primary metabolite associated with freshness indicators. This finding underscores its potential application in food quality assessment .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; enhances enzyme expression against oxidative stress |

| Antimicrobial | Inhibits growth of bacteria and fungi; potential natural preservative |

| Neuroprotective | Modulates neurotransmitter levels; reduces neuronal apoptosis |

Q & A

Q. What are the most effective synthetic routes for 1-Cyclohexene-1-carboxaldehyde, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via Knoevenagel condensation followed by 6π-electrocyclization , often performed in aqueous or solvent-free conditions to enhance sustainability . Key factors include:

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Distillation : Use fractional distillation at 61°C (10 mmHg) due to its volatility .

- Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) resolves aldehyde derivatives from byproducts .

Advanced Research Questions

Q. How does stereoelectronic control influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The α,β-unsaturated aldehyde undergoes 1,3-dipolar cycloadditions with azomethine imines, where:

- Stereoselectivity : Electron-withdrawing groups on the dipolarophile favor endo transition states.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, enhancing regioselectivity .

- Computational validation : DFT studies (e.g., B3LYP/6-31G*) predict orbital interactions and transition-state geometries .

Q. What analytical methods resolve contradictions in reported GC-MS data for derivatives of this compound?

Methodological Answer: Gas Chromatography (GC) parameters for derivatives (e.g., 4-isopropenyl or 5-methoxy variants):

| Column Type | Active Phase | Retention Index (Kovats) | Reference |

|---|---|---|---|

| DB-5 (non-polar) | 5% phenyl | 1274 | |

| BP-20 (polar) | PEG | 1695 |

Q. How can green chemistry principles be applied to optimize one-pot syntheses involving this compound?

Methodological Answer:

- Solvent selection : Water or ethanol reduces toxicity and improves atom economy.

- Catalyst recycling : Immobilized catalysts (e.g., SiO₂-supported Zn) enable reuse across 5–10 cycles without yield loss .

- Waste minimization : In situ generation of intermediates (e.g., azomethine imines) avoids purification steps .

Q. What strategies mitigate oxidative degradation of this compound during storage?

Methodological Answer:

Q. How do substituents (e.g., 5-methoxy or 4-isopropenyl) alter the electronic properties of this compound?

Methodological Answer:

- Electron-donating groups (e.g., –OCH₃) : Reduce electrophilicity at the aldehyde carbon, slowing nucleophilic additions.

- Electron-withdrawing groups (e.g., –CH₂C(CH₃)₂) : Enhance reactivity in Diels-Alder reactions (e.g., 20% higher yield for 4-isopropenyl derivatives) .

- Hammett constants : σ⁺ values correlate with reaction rates in Michael additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。